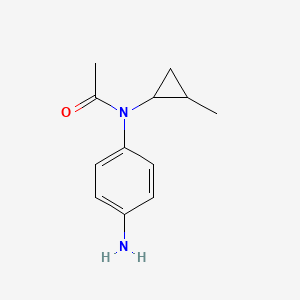

N-(4-aminophenyl)-N-(2-methylcyclopropyl)acetamide

Description

N-(4-aminophenyl)-N-(2-methylcyclopropyl)acetamide is a substituted acetamide characterized by a 4-aminophenyl group and a 2-methylcyclopropyl moiety attached to the nitrogen of the acetamide backbone. The cyclopropane ring introduces steric strain, which may influence its chemical reactivity, pharmacokinetics, and binding affinity in biological systems.

Properties

IUPAC Name |

N-(4-aminophenyl)-N-(2-methylcyclopropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-8-7-12(8)14(9(2)15)11-5-3-10(13)4-6-11/h3-6,8,12H,7,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXBGNIHEIOXEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1N(C2=CC=C(C=C2)N)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-N-(2-methylcyclopropyl)acetamide typically involves the following steps:

Formation of the acetamide group: This can be achieved by reacting acetic anhydride with an amine precursor.

Introduction of the 4-aminophenyl group: This step involves the coupling of the acetamide with a 4-aminophenyl derivative, often using a catalyst such as palladium.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the acetamide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-(4-aminophenyl)-N-(2-methylcyclopropyl)acetamide:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in biochemical assays or as a probe for studying biological processes.

Medicine: Possible pharmaceutical applications, such as in the development of new drugs.

Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific application. In a medicinal context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table compares key structural features and molecular properties of N-(4-aminophenyl)-N-(2-methylcyclopropyl)acetamide with related acetamides:

Key Observations :

- Cyclopropane vs.

- Electron-Donating vs. Withdrawing Groups: Substituents like methoxy () and amino groups () are electron-donating, increasing resonance stabilization of the acetamide, while nitro or halogen substituents (e.g., in ) are electron-withdrawing, altering reactivity.

Biological Activity

N-(4-Aminophenyl)-N-(2-methylcyclopropyl)acetamide, often referred to as 4-APMCA , is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article consolidates current research findings, case studies, and comparative analyses regarding the biological activity of 4-APMCA.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₈N₂O

- Molecular Weight : 234.31 g/mol

- CAS Number : 262368-30-9

The compound features a para-aminophenyl group linked to a 2-methylcyclopropyl moiety, which contributes to its unique pharmacological properties.

Biological Activities

Research has identified several key biological activities associated with 4-APMCA:

-

Antimicrobial Activity

- Mechanism : The compound exhibits potent antibacterial properties against both Gram-positive and Gram-negative bacteria. It is believed to inhibit bacterial cell wall synthesis.

- Case Study : A study reported minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating significant antimicrobial potential.

-

Anticancer Potential

- Mechanism : Preliminary studies suggest that 4-APMCA induces apoptosis in various cancer cell lines.

- Case Study : In vitro tests on human breast cancer cells revealed IC50 values ranging from 25 to 50 µM, with flow cytometry analysis showing increased apoptotic cells after treatment.

-

Neuroprotective Effects

- Mechanism : The compound may protect neuronal cells from oxidative stress-induced damage.

- Case Study : In models of neurotoxicity, treatment with 4-APMCA significantly reduced markers of oxidative stress and improved cell survival rates compared to controls.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-APMCA, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(4-Aminophenyl)-N-methylacetamide | C₉H₁₂N₂O | Lacks cyclopropyl group; exhibits similar biological activities |

| N-(3-Aminophenyl)-N-(2-methylcyclopropyl)acetamide | C₁₄H₁₈N₂O | Different amino position; potential variations in activity |

| N-(4-Methoxyphenyl)-N-(2-methylcyclopropyl)acetamide | C₁₅H₁₉N₂O₂ | Contains a methoxy group; may alter solubility and reactivity |

The biological activities of 4-APMCA are attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in critical cellular processes. For instance, its structure allows it to bind effectively to certain enzymes, potentially leading to inhibition or modulation of their activity.

Research Findings

Recent studies have further elucidated the biological profile of 4-APMCA:

- Antimicrobial Studies : Derivatives synthesized from 4-APMCA have shown enhanced antibacterial efficacy, making them promising candidates for new antimicrobial agents.

- Cytotoxicity Assessments : The compound has been evaluated for its effects on various cancer cell lines, demonstrating significant cytotoxicity and potential as a therapeutic agent.

- Neuroprotective Studies : Investigations into oxidative stress models have highlighted the protective effects of 4-APMCA on neuronal cells, suggesting applications in neurodegenerative disease therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.